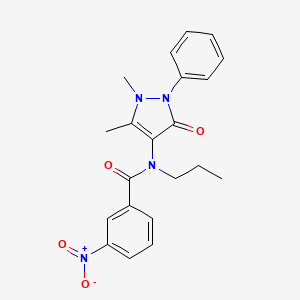![molecular formula C20H15BrN2O4 B3695838 5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide](/img/structure/B3695838.png)
5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide
Overview
Description
5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a benzoxazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by the formation of the benzoxazole ring and subsequent coupling with a furan derivative. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to manage the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and hydroxyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone
- 5-Bromo-3,4-dimethylbenzene
- 5-Bromo-2,3-dimethylbenzoxazole
Uniqueness
What sets 5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide apart from similar compounds is its unique combination of functional groups and rings. This structure allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c1-10-7-14-17(8-11(10)2)27-20(23-14)13-9-12(3-4-15(13)24)22-19(25)16-5-6-18(21)26-16/h3-9,24H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQXXCXLOBEEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{3-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3695763.png)
![dimethyl 5-({[(4-bromobenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B3695768.png)
![N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3695776.png)
![3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-CYCLOPENTYLPROPANAMIDE](/img/structure/B3695782.png)
![4-({4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3695788.png)
![3-{2-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDO}BENZOIC ACID](/img/structure/B3695800.png)

![Methyl 4-benzamido-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3695810.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3695817.png)
![4,4-dimethyl-8-morpholin-4-yl-13-piperidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B3695824.png)
![2-(4-chlorophenyl)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B3695855.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3695862.png)
![N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B3695865.png)
![5-(3-chloro-4,5-dimethoxybenzylidene)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3695866.png)
